3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

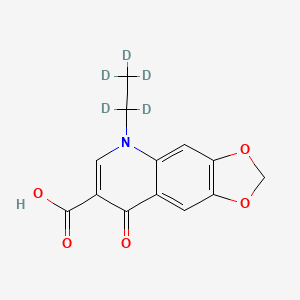

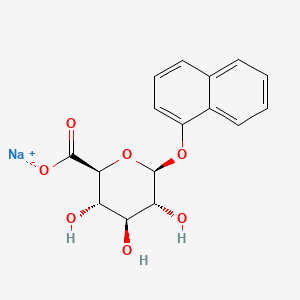

3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 277.379. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Stereochemistry in Pharmacological Profiles

Research on phenylpiracetam and its methyl derivative highlights the significance of stereochemistry in developing effective pharmacological agents. These studies reveal a direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, suggesting that the stereochemical aspects of compounds similar to the one could be crucial in designing drugs with improved pharmacological profiles (Veinberg et al., 2015).

Human Urinary Carcinogen Metabolites

The measurement of human urinary carcinogen metabolites provides critical information about the impact of tobacco on cancer. Studies in this area focus on identifying and quantifying metabolites of known carcinogens, demonstrating the utility of chemical analysis in epidemiological studies on cancer and tobacco use (Hecht, 2002).

Plant Defense Mechanisms

Investigations into the metabolism of proline and pyrroline-5-carboxylate in plants, especially during pathogen infection and abiotic stress, highlight the complex interplay between plant biochemistry and defense mechanisms. These studies could inform research into agricultural practices and genetic engineering for crop improvement (Qamar, Mysore, & Senthil-Kumar, 2015).

Chemistry of Heterocyclic Compounds

The synthesis and application of heterocyclic compounds like pyrazolines and pyrroles in the development of new pharmaceuticals and materials science underscore the importance of such chemistry in advancing a wide range of scientific fields. These studies not only contribute to our understanding of chemical reactions but also pave the way for the creation of novel compounds with specific biological or physical properties (Gomaa & Ali, 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide involves the reaction of 2-phenylethylamine with 3-ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid chloride followed by reduction with sodium borohydride and subsequent acylation with acetic anhydride to form the final product.", "Starting Materials": [ "2-phenylethylamine", "3-ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid chloride", "sodium borohydride", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2-phenylethylamine with 3-ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 3-ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide.", "Step 2: Reduction of the intermediate with sodium borohydride in a suitable solvent such as methanol or ethanol to yield the corresponding amine.", "Step 3: Acylation of the amine with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final product, 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide." ] } | |

CAS番号 |

1189972-14-2 |

分子式 |

C16H20N2O2 |

分子量 |

277.379 |

IUPAC名 |

3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide |

InChI |

InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2 |

InChIキー |

VAQWDIFLYGGQLK-WNWXXORZSA-N |

SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C |

同義語 |

4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione](/img/structure/B563868.png)